Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide

Topological Polar Surface Area membrane permeability oral bioavailability prediction

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide (CAS 922115-16-0, PubChem CID is a synthetic small molecule characterized by a 1-methylindoline core, a morpholinoethyl linker, and a thiophen-2-yl acetamide terminus. Its molecular formula is C21H27N3O2S, with a molecular weight of 385.5 g/mol and a computed XLogP3 of 2.2.

Molecular Formula C21H27N3O2S
Molecular Weight 385.53
CAS No. 922115-16-0
Cat. No. B2644196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide
CAS922115-16-0
Molecular FormulaC21H27N3O2S
Molecular Weight385.53
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCOCC4
InChIInChI=1S/C21H27N3O2S/c1-23-7-6-17-13-16(4-5-19(17)23)20(24-8-10-26-11-9-24)15-22-21(25)14-18-3-2-12-27-18/h2-5,12-13,20H,6-11,14-15H2,1H3,(H,22,25)
InChIKeyQZBBSHRKFUFUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide (CAS 922115-16-0): Structural Identity and Physicochemical Baseline for Procurement Decisions


N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide (CAS 922115-16-0, PubChem CID 44024539) is a synthetic small molecule characterized by a 1-methylindoline core, a morpholinoethyl linker, and a thiophen-2-yl acetamide terminus [1]. Its molecular formula is C21H27N3O2S, with a molecular weight of 385.5 g/mol and a computed XLogP3 of 2.2 [1]. The compound belongs to a scaffold class—indoline-morpholino-acetamide hybrids—that has been explored in medicinal chemistry for targets including neuronal nitric oxide synthase (nNOS) and the Mycobacterium tuberculosis cytochrome bc1 complex (QcrB) [2][3]. However, no primary research articles, patents, or bioassay data specifically characterizing this compound have been identified in the public domain as of the evidence cut-off date. All differential evidence presented herein is derived from authoritative cheminformatic analysis (PubChem computed properties) and class-level pharmacophore inference, and the limitations of this evidence base must be weighed in any scientific selection or procurement decision.

Why N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide Cannot Be Replaced by Phenyl-Terminated or Higher-Lipophilicity In-Class Analogs


Compounds sharing the identical N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl) core but differing in the terminal acetamide substituent would appear, on superficial structural inspection, to be functionally interchangeable. However, the thiophen-2-yl group in CAS 922115-16-0 introduces a quantifiably distinct physicochemical profile relative to its closest phenyl, tolyl, and biphenyl analogs: it produces a Topological Polar Surface Area (TPSA) of 73.1 Ų—63% larger than the 44.8 Ų common to m-tolyl and biphenyl congeners—while simultaneously reducing lipophilicity by 0.6–1.9 XLogP3 units [1][2][3]. These differences arise because the thiophene sulfur atom serves as an additional hydrogen bond acceptor (HBA count = 5 versus 4 in phenyl-terminated analogs) and because the π-excessive heteroaromatic ring alters both electronic distribution and metabolic susceptibility relative to carbocyclic phenyl isosteres [4]. In screening campaigns where TPSA governs membrane permeation rate, oral absorption potential, or blood-brain barrier partitioning, and where lipophilicity-driven promiscuity or metabolic clearance is a concern, procurement of a phenyl-substituted surrogate in lieu of the thiophene-bearing compound will lead to a different and potentially non-comparable experimental outcome. The quantitative differences documented in Section 3 establish the basis for selective procurement.

Quantitative Differential Evidence for N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide (CAS 922115-16-0) Versus Closest Structural Analogs


Topological Polar Surface Area (TPSA): 73.1 Ų versus 44.8 Ų in Closest Phenyl-Terminated Analogs—A 63% Increase That Differentiates Membrane Permeation and Oral Absorption Predictions

The target compound exhibits a Topological Polar Surface Area (TPSA) of 73.1 Ų as computed by Cactvs 3.4.8.18 and deposited in PubChem [1]. Two of its closest in-class analogs—N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide (CAS 922034-25-1, PubChem CID 44024554) and 2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide (CAS 922088-64-0, PubChem CID 16820588)—each report a TPSA of 44.8 Ų [2][3]. The absolute difference of 28.3 Ų represents a 63% increase in polar surface area for the thiophene-bearing compound. Under the Veber bioavailability model, optimal oral absorption in the rat correlates with a combined TPSA ≤ 140 Ų and ≤ 10 rotatable bonds, with TPSA serving as a stronger predictor of permeation rate than calculated logP [4]. While both TPSA values fall within the Veber-compliant range, the 73.1 Ų value places this compound in an intermediate permeability bracket more typical of moderately polar CNS-accessible chemotypes, whereas the 44.8 Ų analogs cluster with high-permeability/highly lipophilic compounds. For blood-brain barrier (BBB) permeation, the widely applied Clark model establishes that a TPSA below approximately 90 Ų is generally required for passive BBB penetration [5]; at 73.1 Ų the target compound lies within this favorable window while the 44.8 Ų comparators may under-predict CNS exposure due to excessive lipophilicity-driven non-specific binding [4].

Topological Polar Surface Area membrane permeability oral bioavailability prediction ADME screening

Lipophilicity (XLogP3): Target Compound at 2.2 versus 2.8–4.1 in Phenyl/Biphenyl Analogs—Reduced LogP Lowers Predicted Promiscuity and Metabolic Liability Risk

The target compound has a computed XLogP3 of 2.2, as reported in PubChem [1]. The m-tolyl analog (CAS 922034-25-1) has an XLogP3 of 2.8, and the biphenyl analog (CAS 922088-64-0) reaches 4.1 [2][3]. The thiophene-bearing compound is thus 0.6 log units more hydrophilic than the m-tolyl comparator and 1.9 log units more hydrophilic than the biphenyl comparator—differences corresponding to 4-fold and approximately 80-fold lower octanol-water partition coefficients, respectively. Extensive retrospective analyses of drug attrition data have established that increasing lipophilicity (logP > 3) correlates strongly with higher rates of compound attrition due to promiscuous off-target pharmacology, CYP450 inhibition, hERG channel blockade, and rapid oxidative metabolism [4]. The target compound's XLogP3 of 2.2 places it in a favorable central range (1–3) associated with balanced solubility, permeability, and metabolic stability, whereas the biphenyl comparator at 4.1 enters the elevated-risk zone for promiscuity-driven toxicity and poor developability [4]. Within the context of Lipinski's Rule of Five, all three compounds comply (XLogP3 < 5), but the quantitative differentiation is meaningful for prioritizing compounds within a screening library where metabolic soft-spot identification and CYP inhibition liability are primary selection filters.

lipophilicity XLogP3 drug-likeness metabolic stability off-target promiscuity

Hydrogen Bond Acceptor Count: Target Compound = 5 versus 4 in Phenyl-Terminated Analogs—The Thiophene Sulfur Contributes an Additional HBA That Alters Solvation and Target Recognition

PubChem Cactvs descriptor data show that the target compound possesses 5 hydrogen bond acceptor (HBA) atoms, compared to only 4 HBA atoms in both the m-tolyl analog (CAS 922034-25-1) and the biphenyl analog (CAS 922088-64-0) [1][2][3]. Across all three compounds, the 4 shared HBAs originate from the morpholine oxygen, the morpholine nitrogen, and the two acetamide oxygen/nitrogen atoms. The additional HBA in the target compound is the thiophene ring sulfur atom—an electron-rich heteroatom capable of engaging in weak but stereoelectronically specific hydrogen-bond and dipole–dipole interactions with protein backbone amide NH groups and side-chain donors, as documented in crystallographic analyses of thiophene-containing protein–ligand complexes [4]. While heteroaromatic sulfur is a weaker HBA than carbonyl oxygen, its presence meaningfully alters the compound's solvation free energy and its recognition pattern in binding sites where sulfur–π or S···H–N contacts contribute to affinity. The additional HBA count also contributes to the higher TPSA (see Evidence Item 1), and it differentiates the target from analogs in hydrogen-bond-based chromatographic measurements (e.g., EPSA, IAM retention) that are increasingly used as experimental permeability surrogates.

hydrogen bond acceptor thiophene sulfur molecular recognition Cactvs descriptor solubility

Molecular Weight and Heavy Atom Economy: 385.5 g/mol (27 Heavy Atoms) versus 393.5–455.6 g/mol (29–34 Heavy Atoms)—Lower MW Favors Ligand Efficiency Metrics in Fragment-to-Lead Progression

The target compound has a molecular weight of 385.5 g/mol and 27 heavy atoms [1]. The m-tolyl analog (393.5 g/mol, 29 heavy atoms) is 8.0 g/mol heavier, and the biphenyl analog (455.6 g/mol, 34 heavy atoms) is 70.1 g/mol heavier [2][3]. In the context of fragment-based and lead optimization workflows, these differences are consequential: the target compound's lower MW—driven by the compact thiophene ring (5 heavy atoms) replacing the 6-membered phenyl ring plus methyl substituent (8 heavy atoms in m-tolyl) or the biphenyl system (12 heavy atoms)—yields a superior heavy atom count relative to both comparators. Ligand efficiency indices (e.g., LE = 1.4 × pIC50 / heavy atom count) and lipophilic ligand efficiency (LLE = pIC50 − logP) are standard metrics for ranking compounds in hit-to-lead triage [4]. Although no target-specific bioactivity data exist for this compound, the lower MW and heavy atom count mean that, for any given binding affinity, the target compound will yield higher LE and LLE values than the heavier comparators, making it a preferable choice for programs applying ligand-efficiency-based filtering. The target compound also complies fully with Lipinski's Rule of Five (MW < 500) and the Veber criteria (≤ 10 rotatable bonds; the target has 6), confirming its drug-like property space positioning [5].

ligand efficiency molecular weight heavy atom count fragment-based drug discovery lead optimization

Class-Level Pharmacophore: The Thiophen-2-yl Acetamide Moiety Is a Recognized Privileged Fragment for Antitubercular Activity—Distinct from Phenylacetamide Isosteres

The thiophen-2-yl acetamide fragment embedded in the target compound has been independently validated as a productive pharmacophoric element in two distinct therapeutic contexts. First, a quantitative structure-property relationship (QSPR) study of N-(aryl)-2-thiophene-2-ylacetamide derivatives demonstrated antitubercular activity, establishing the thiophene-2-yl acetamide as a viable scaffold for Mtb growth inhibition [1]. Second, the morpholino-thiophene (MOT) series—containing the identical morpholine-thiophene juxtaposition found in the target compound—was identified through phenotypic screening of the Eli Lilly corporate library against M. tuberculosis H37Rv, with the molecular target subsequently deconvoluted as QcrB, a subunit of the cytochrome bc1-aa3 oxidase complex essential for mycobacterial respiration; lead compounds from this series achieved IC50 values as low as 0.24 µM against Mtb [2]. While these data do not directly characterize the target compound itself, they establish that the specific combination of a morpholino group and a thiophene ring is associated with QcrB engagement and antitubercular phenotype, and that the thiophen-2-yl acetamide linkage is a relevant pharmacophore. This class-level evidence differentiates the target compound from phenylacetamide-based analogs within the same indoline-morpholino core series, for which no comparable QcrB or antitubercular association has been reported.

thiophene-2-yl acetamide antitubercular QcrB inhibition privileged scaffold Mycobacterium tuberculosis

Thiophene versus Phenyl Bioisosteric Differentiation: Divergent Metabolic Fate and Electronic Properties Create Non-Interchangeable Screening Outcomes

Thiophene is a well-established bioisostere of the phenyl ring in medicinal chemistry, but the two are not metabolically or electronically equivalent [1]. The thiophene ring in the target compound is a π-excessive heteroaromatic (6π electrons distributed over 5 atoms) with lower aromatic stabilization energy than benzene, making it susceptible to CYP450-mediated S-oxidation to form reactive thiophene S-oxide and epoxide metabolites—a metabolic pathway entirely absent in phenyl ring-containing analogs [2]. Conversely, phenyl rings in the m-tolyl and biphenyl comparators are metabolized primarily through arene oxide formation and subsequent hydroxylation, with the biphenyl system additionally vulnerable to oxidative metabolism at the distal ring. These divergent metabolic liabilities mean that the target compound and its phenyl-terminated analogs will exhibit different metabolite identification (MetID) profiles, different CYP isoform inhibition/substrate patterns, and potentially different toxicity flags in reactive metabolite screening assays (e.g., glutathione trapping). Furthermore, the electronic difference between thiophene (electron-rich, polarizable sulfur) and phenyl (electron-neutral carbon framework) affects π-stacking geometries, dipole moments, and the strength of dispersion interactions with protein aromatic side chains [3]. For screening cascades that include metabolite identification, CYP phenotyping, or structure-based design relying on specific aromatic interactions, the thiophene and phenyl compounds are not functionally interchangeable, even though they share the same core scaffold and linker.

bioisosterism thiophene metabolism CYP450 S-oxidation phenyl ring hydroxylation electronic structure

Recommended Procurement and Application Scenarios for N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide (CAS 922115-16-0)


CNS-Penetrant Screening Library Design: Capitalizing on Favorable TPSA (73.1 Ų) and XLogP3 (2.2) for Blood-Brain Barrier Permeation

The target compound's TPSA of 73.1 Ų falls below the Clark threshold of ~90 Ų for passive BBB penetration, and its XLogP3 of 2.2 resides in the optimal CNS drug-like range (1–3) associated with balanced brain penetration and low nonspecific tissue binding [7][8]. These computed properties support its inclusion in CNS-focused screening libraries, particularly for programs targeting neurological indications where the indoline scaffold has precedent (e.g., nNOS inhibition for migraine, COMT inhibition for Parkinson's disease) [9]. The compound is a stronger candidate for CNS screening than its m-tolyl (XLogP3 2.8, TPSA 44.8) and biphenyl (XLogP3 4.1, TPSA 44.8) analogs, whose lower TPSA/higher logP profiles push them toward a high-permeability/high-tissue-binding quadrant less favorable for CNS drug development.

Antitubercular Drug Discovery: Morpholino-Thiophene Chemotype Aligned with Validated QcrB Target Engagement

The morpholino-thiophene structural motif present in the target compound overlaps with the MOT (morpholino-thiophene) series identified through phenotypic screening against M. tuberculosis H37Rv, which was subsequently shown to inhibit QcrB, a validated and clinically pursued mycobacterial target [7]. Although direct activity data for CAS 922115-16-0 are unavailable, the compound's scaffold membership in this privileged chemotype makes it a rational procurement choice for iterative SAR exploration around the 1-methylindoline-5-yl substitution vector, which is a point of structural divergence from the published MOT leads. Phenyl-terminated in-class analogs lack the thiophene ring required for QcrB pharmacophore matching and are predicted to be inactive or substantially less potent against this target based on the published MOT SAR.

CYP450 Liability and Reactive Metabolite Screening Panels: Thiophene-Specific Metabolic Profiling

The thiophene ring is a well-characterized substrate for CYP450-mediated S-oxidation, which can generate electrophilic thiophene S-oxide metabolites capable of covalent protein adduction and time-dependent CYP inhibition [7][8]. The target compound therefore serves as a valuable probe for reactive metabolite screening panels (glutathione trapping, CYP3A4 time-dependent inhibition, covalent binding in human liver microsomes), where its metabolic profile will differ systematically from phenyl-terminated analogs that undergo aromatic hydroxylation rather than heteroatom oxidation. Procurement of the thiophene-bearing compound alongside a matched phenyl analog (e.g., the m-tolyl compound, CAS 922034-25-1) enables controlled comparative MetID studies that can inform structure-metabolism relationship (SMR) understanding within the indoline-morpholino series.

Fragment-to-Lead and Ligand-Efficiency-Driven Hit Triage: Advantage of Lower MW (385.5) and 27 Heavy Atoms

In hit-to-lead campaigns applying ligand efficiency (LE) and lipophilic ligand efficiency (LLE) filters, the target compound's MW of 385.5 g/mol and 27 heavy atoms provide a more favorable baseline than the m-tolyl (393.5 g/mol, 29 heavy atoms) and biphenyl (455.6 g/mol, 34 heavy atoms) comparators [7]. For any given pIC50 value, the thiophene compound will yield LE and LLE scores 2–10% higher than the closest analog. Furthermore, with 6 rotatable bonds and compliance with both Lipinski and Veber rules, the compound occupies a drug-like property space that makes it suitable for progression into oral bioavailability assessment without requiring the property optimization that would be necessary for the 455.6 g/mol biphenyl comparator [8][9].

Quote Request

Request a Quote for N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.